molecular formula C14H26N2O3 B8682324 (7R,9aR)-rel-tert-Butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate

(7R,9aR)-rel-tert-Butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate

Cat. No.: B8682324
M. Wt: 270.37 g/mol
InChI Key: UKFJLHLYPJBMCY-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7R,9aR)-rel-tert-Butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by its unique structure, which includes a pyrido[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7R,9aR)-rel-tert-Butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate typically involves multiple steps. One common method includes the use of a nitro-Mannich reaction, which leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This reaction is followed by further functionalization to introduce the hydroxymethyl and carboxylic acid tert-butyl ester groups.

Industrial Production Methods: Industrial production of this compound may involve the optical resolution of a racemic mixture or an optically enriched mixture of trans-7-(hydroxymethyl)octa-hydro-2H-pyrido[1,2-a]pyrazine . This process ensures the production of the desired enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions: (7R,9aR)-rel-tert-Butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.

Biology: In biological research, (7R,9aR)-rel-tert-Butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (7R,9aR)-rel-tert-Butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    trans-7-(Hydroxymethyl)octa-hydro-2H-pyrido[1,2-a]pyrazine: A closely related compound with similar structural features.

    Octahydro-2H-pyrazino[1,2-a]pyrazine derivatives: These compounds share the core structure and may exhibit similar chemical and biological properties.

Uniqueness: The uniqueness of (7R,9aR)-rel-tert-Butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate lies in its specific functional groups and their arrangement. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl (7R,9aR)-7-(hydroxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-7-6-15-8-11(10-17)4-5-12(15)9-16/h11-12,17H,4-10H2,1-3H3/t11-,12-/m1/s1

InChI Key

UKFJLHLYPJBMCY-VXGBXAGGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN2C[C@@H](CC[C@@H]2C1)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC(CCC2C1)CO

Origin of Product

United States

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